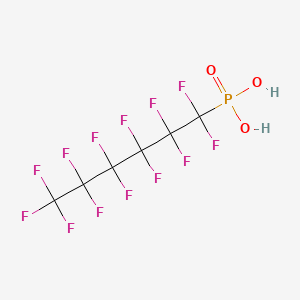

(Tridecafluorohexyl)phosphonic acid

Description

Contextualization within Per- and Polyfluorinated Alkyl Substances (PFAS) Research

(Tridecafluorohexyl)phosphonic acid is a member of the per- and polyfluoroalkyl substances (PFAS) family, a large group of synthetic chemicals noted for their resistance to heat, water, and oil. itrcweb.orgrsc.org Specifically, it belongs to a subgroup known as perfluoroalkyl phosphonic acids (PFPAs). science.gov PFPAs are structurally analogous to the more widely studied perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS), respectively. science.govindustrialchemicals.gov.au

Like other PFAS, PFPAs are recognized for their environmental persistence. industrialchemicals.gov.au The defining feature of these molecules is the carbon-phosphorus (C-P) bond linking a perfluorinated alkyl chain to a phosphonate (B1237965) functional group. industrialchemicals.gov.au this compound is the C6 variant in this class. Research into PFPAs gained momentum following the discovery of PFCAs and PFSAs in various environmental matrices and the subsequent need to identify other classes of fluorinated compounds in commercial use. researchgate.netpsu.edu PFPAs have been identified in commercial surfactant mixtures, often alongside perfluoroalkyl phosphinic acids (PFPIAs), and have been used as leveling and wetting agents. industrialchemicals.gov.auindustrialchemicals.gov.au

Table 1: Properties of this compound

Significance of Phosphonic Acid Functionality in Fluorinated Systems

The phosphonic acid functional group [−PO(OH)₂] is central to the unique chemical behavior of PFPAs. science.govd-nb.info This group is characterized by a phosphorus atom bonded to a carbon atom, two hydroxyl (-OH) groups, and one phosphoryl (P=O) group. nih.gov It is a diprotic acid, meaning it can donate two protons, which distinguishes it from the monoprotic carboxylic and sulfonic acid functionalities found in PFCAs and PFSAs. industrialchemicals.gov.auwikipedia.org

This functionality imparts several key properties:

Strong Acidity and High Dissociation : PFPAs are strong acids that readily dissociate in aqueous environments. industrialchemicals.gov.au Research suggests that fluoroalkyl phosphonic acids exhibit a high degree of dissociation even under anhydrous (water-free) conditions, in contrast to sulfonic and carboxylic acid-based systems. science.gov

Surface Activity : The combination of a hydrophobic and lipophobic perfluoroalkyl "tail" and a hydrophilic phosphonic acid "head" makes PFPAs effective surfactants. industrialchemicals.gov.auresearchgate.net They have been used commercially to lower surface tension in various applications, including as defoaming agents in pesticide formulations. science.govpsu.edunewmoa.org

Coordination and Chelation : Phosphonic acids are known to be effective chelating agents, capable of binding to metal ions. The introduction of the phosphonic acid group into a molecule enhances its metal-binding abilities. wikipedia.org

Proton Conduction : Due to their high dissociation, fluoroalkyl phosphonic and phosphinic acids have been identified as promising candidates for development as high-temperature, anhydrous proton conductors, which could have applications in technologies like polymer electrolyte membrane fuel cells. science.gov

Historical Development of Perfluorinated Phosphonic Acid Research

The industrial production of fluorochemicals began in the 1950s, but PFPAs and other specific PFAS families were not widely documented in the environment until the early 2000s. itrcweb.orgpsu.edu This delay was largely due to a lack of analytical methods specifically targeting these compounds. psu.edu

Key historical points in the research and use of PFPAs include:

Commercial Production : Blends of C6-C12 PFPAs were reported as high production volume chemicals, with annual outputs in the range of tonnes to hundreds of tonnes in 1998 and 2002. industrialchemicals.gov.au They were incorporated into commercial surfactant products used for applications such as carpet cleaning, textile finishing, and as foam-dampening agents. industrialchemicals.gov.auindustrialchemicals.gov.au

Pesticide Application : PFPAs were used as inactive ingredients in pesticide products, serving as defoaming or wetting agents. industrialchemicals.gov.aunewmoa.org In 2006, the U.S. Environmental Protection Agency (EPA) cancelled the tolerance exemption for certain PFPAs, ending their permitted use in pesticide products applied to food crops. industrialchemicals.gov.au

Environmental Detection : The first identification of PFPAs in the environment was a significant step, confirming their presence in surface waters and wastewater treatment plant effluents. researchgate.netpsu.edu This discovery highlighted that the scope of PFAS contamination was broader than just PFCAs and PFSAs and spurred further investigation into the prevalence of other fluorinated acid classes. psu.edu

Regulatory and Research Focus : Following the phase-out of long-chain PFCAs and PFSAs by major manufacturers in the 2000s, regulatory and scientific attention has increasingly turned to other PFAS classes, including PFPAs, to understand their distribution and properties. itrcweb.orgmidwestadvocates.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H2F13O3P |

|---|---|

Molecular Weight |

400.03 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid |

InChI |

InChI=1S/C6H2F13O3P/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H2,20,21,22) |

InChI Key |

AGCUFKNHQDVTAD-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(F)(F)P(=O)(O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Tridecafluorohexyl Phosphonic Acid Systems

Characterization of Molecular Structure and Purity

Confirmation of the molecular structure and assessment of purity for (Tridecafluorohexyl)phosphonic acid are typically achieved through a combination of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These methods provide detailed information about the chemical environment of specific atoms and the nature of chemical bonds within the molecule.

NMR spectroscopy is an essential tool for the structural elucidation of organophosphorus compounds. For this compound (CF₃(CF₂)₅(CH₂)₂PO(OH)₂), a combination of ¹H, ³¹P, and ¹⁹F NMR experiments provides a complete picture of the molecular structure.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, characterized by signals corresponding to the two methylene (-CH₂-) groups in the ethyl spacer. These protons would appear as complex multiplets due to coupling with adjacent protons (H-H coupling), the phosphorus atom (H-P coupling), and potentially long-range coupling with the fluorine atoms (H-F coupling). The protons on the carbon adjacent to the phosphonic acid group would likely appear at a different chemical shift than those adjacent to the fluorinated chain.

³¹P NMR: Phosphorus-31 NMR is highly diagnostic for phosphonic acids. A single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for phosphonic acids typically falls within a well-defined range, and its exact position can be sensitive to pH and solvent. science.gov In proton-coupled spectra, this signal would be split into a complex multiplet due to coupling with the protons on the adjacent methylene group. science.gov

¹⁹F NMR: The fluorine-19 NMR spectrum provides confirmation of the perfluorohexyl chain structure. Distinct resonances are expected for the terminal trifluoromethyl (-CF₃) group and each of the five non-equivalent difluoromethylene (-CF₂-) groups. The chemical shifts and coupling patterns (F-F coupling) are characteristic of fluorinated alkyl chains, allowing for unambiguous assignment and verification of the chain's integrity.

While specific high-resolution spectral data for this compound is not widely published, the expected chemical shifts and couplings can be predicted based on established principles of NMR spectroscopy for similar fluorinated and organophosphorus compounds. mdpi.com A recent study utilizing a specialized surface NMR technique based on nitrogen vacancy (NV) centers in diamond successfully detected both ¹⁹F and ³¹P signals from a self-assembled monolayer of a very similar compound, 1H,1H,2H,2H-Perfluorooctanephosphonic acid, demonstrating the utility of NMR in probing these molecules even on surfaces. pnas.orgpnas.org

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds. For this compound, the IR spectrum is dominated by characteristic absorptions of the phosphonic acid headgroup and the fluorinated tail.

The phosphonic acid group gives rise to several strong, characteristic bands. The P=O stretching vibration typically appears as a strong absorption in the 1250-1150 cm⁻¹ range. The P-OH stretching vibrations are found in the 1040-910 cm⁻¹ region, while the broad O-H stretch from the hydrogen-bonded hydroxyl groups is expected between 3000 and 2500 cm⁻¹. The presence of the long perfluorohexyl chain is confirmed by very strong C-F stretching bands, typically located in the 1300-1100 cm⁻¹ region. nih.gov The C-H stretching vibrations of the ethyl spacer would be observed in the 3000-2850 cm⁻¹ range.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | P-(OH)₂ | 3000 - 2500 | Broad, Strong |

| C-H Stretch | -CH₂- | 3000 - 2850 | Medium |

| P=O Stretch | >P=O | 1250 - 1150 | Strong |

| C-F Stretch | -CF₂, -CF₃ | 1300 - 1100 | Very Strong |

Surface and Interfacial Chemistry Characterization

When this compound is used to modify a surface, its effectiveness depends on the formation of a dense, well-ordered monolayer and the nature of its chemical bond to the substrate. Surface-sensitive analytical techniques are required to characterize these properties.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for analyzing the elemental composition and chemical bonding states of the top few nanometers of a surface. It is widely used to confirm the formation and quality of phosphonic acid SAMs on various metal oxide substrates like titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and zinc oxide (ZnO). mdpi.comsemanticscholar.org

Upon successful deposition of a this compound monolayer, XPS survey scans would show the appearance of peaks corresponding to fluorine (F 1s), phosphorus (P 2p and P 2s), and carbon (C 1s), along with signals from the underlying substrate. High-resolution spectra of these elements provide detailed chemical state information:

F 1s: A single, high-intensity peak at approximately 689 eV confirms the presence of the fluorinated alkyl chain at the surface. mdpi.com

P 2p: The binding energy of the P 2p peak, typically around 133-134 eV, confirms the presence of the phosphonate (B1237965) headgroup. acs.orgarxiv.org A shift in this binding energy compared to the bulk powder can indicate the formation of a chemical bond (e.g., P-O-metal) with the substrate. sci-hub.se

O 1s: The O 1s spectrum can be deconvoluted to distinguish between oxygen in the substrate lattice (e.g., M-O), surface hydroxyl groups (M-OH), and oxygen atoms within the phosphonate headgroup (P=O and P-O-M). mdpi.comacs.org

Substrate Peaks: Attenuation of the substrate's characteristic photoelectron peaks (e.g., Ti 2p, Al 2p, Zn 2p) after modification provides evidence of a uniform overlayer.

Table 2: Typical XPS Binding Energies for Fluorinated Phosphonic Acid SAMs on a Metal Oxide Surface

| Core Level | Element | Typical Binding Energy (eV) | Information Provided |

|---|---|---|---|

| F 1s | Fluorine | ~689 | Presence of fluorinated alkyl chain |

| C 1s | Carbon | ~285 (C-C/C-H), ~292 (C-F) | Presence of alkyl and fluorinated carbon |

| P 2p | Phosphorus | ~133-134 | Presence and binding state of phosphonate headgroup |

(Note: Exact binding energies can vary depending on the specific substrate, instrument calibration, and binding mode.)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive technique that provides detailed molecular information by analyzing the mass-to-charge ratio of ions ejected from the top monolayer of a sample under bombardment by a primary ion beam. It is particularly useful for identifying the molecule on the surface and elucidating its interaction with the substrate. surfacesciencewestern.com

For a monolayer of this compound, ToF-SIMS spectra would be expected to show characteristic fragments in both positive and negative ion modes.

Negative Ion Mode: The negative ion spectrum is often dominated by the deprotonated molecular ion [M-H]⁻ and fragments from the fluorinated chain (e.g., CₓFᵧ⁻) and the phosphonate headgroup (e.g., PO₂⁻, PO₃⁻). The presence of the [M-H]⁻ ion is a strong indicator of an intact molecule on the surface. nih.gov

Positive Ion Mode: The positive ion spectrum typically shows smaller hydrocarbon and fluorocarbon fragments. Importantly, it can also reveal ions that include atoms from the substrate, such as [PO₂Al]⁺ or [TiPO₃]⁺, which provide direct evidence of a covalent linkage between the phosphonic acid headgroup and the metal oxide surface. surfacesciencewestern.comnih.gov

Table 3: Expected Characteristic Ions in ToF-SIMS Spectra of a this compound Monolayer on a Metal Oxide (M-Ox) Substrate

| Ion Type | Expected m/z Fragments | Information |

|---|---|---|

| Negative Ions | [M-H]⁻ | Intact molecule |

| [CₓFᵧ]⁻, [CₓHᵧFᵧ]⁻ | Fluorinated alkyl chain fragments | |

| [PO₂]⁻, [PO₃]⁻, [PO₃H]⁻ | Phosphonate headgroup fragments | |

| Positive Ions | [CₓHᵧ]⁺, [CₓFᵧ]⁺ | Alkyl and fluorocarbon fragments |

| [PO]⁺ | Phosphonate headgroup fragment | |

| [M]⁺, [MO]⁺ | Substrate ions |

Ultraviolet Photoemission Spectroscopy (UPS) is a surface analysis technique that uses low-energy ultraviolet photons to probe the valence band electronic states of a material. A key application of UPS in the study of SAMs is the determination of the substrate's work function and how it changes upon monolayer formation. acs.org

The adsorption of a molecular layer with a significant dipole moment, such as this compound, can induce a substantial shift in the work function of the underlying substrate. The highly electronegative fluorine atoms create a strong dipole moment in the molecule. When these molecules form an ordered monolayer on a surface, the collective effect of these dipoles creates an electric field at the interface that modifies the surface potential.

By measuring the kinetic energy cutoff of the secondary electrons in the UPS spectrum before and after SAM deposition, the change in work function (ΔΦ) can be precisely calculated. Studies on similar fluorinated phosphonic acids have shown that these molecules can significantly tune the work function of metal oxides like ZnO. mdpi.comacs.org This property is critical for applications in organic electronics, where controlling the energy level alignment at interfaces is essential for device performance.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the electronic structure and local coordination environment of atoms in a material. A specific application of this technique, Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, is particularly valuable for characterizing the molecular orientation and alignment within self-assembled monolayers (SAMs). nih.gov By analyzing the absorption of polarized X-rays at the absorption edge of a specific element (like carbon, oxygen, or phosphorus), NEXAFS can determine the tilt angle of the molecular chains with respect to the substrate surface. nih.gov

In studies of long-chain phosphonic acid SAMs on silicon oxide, NEXAFS has been employed to investigate the conformation, alignment, and ordering of the films. nih.gov For instance, research on octadecylphosphonic acid (ODPA) revealed a molecular tilt angle of approximately 37° from the surface normal. nih.gov This type of analysis provides crucial insights into the packing density and structural integrity of the monolayer. While specific XAS studies focusing solely on this compound are not extensively documented, the principles derived from similar long-chain phosphonic acids are directly applicable. Such an analysis would be essential to determine the precise orientation of the fluorinated alkyl chains, which dictates the final surface properties of the modified material.

Characterization of Self-Assembled Monolayers (SAMs) and Thin Films

The formation of a uniform and densely packed monolayer is critical for most applications of this compound. A suite of analytical techniques is employed to confirm the quality, thickness, and stability of these films.

Ellipsometry for Film Thickness

Ellipsometry is a non-destructive optical technique used to determine the properties of thin films, including thickness and refractive index. uci.eduutwente.nl It measures the change in the polarization state of light upon reflection from a sample surface. For thicknesses typically found in organic monolayers, it is common to assume a reasonable value for the film's refractive index to calculate an effective "ellipsometric thickness". uci.edu

This method is routinely used to monitor the kinetics of SAM formation and to confirm the final thickness of the deposited layer. utwente.nl For example, in studies involving zirconium phosphonate multilayers, surface plasmon resonance (SPR) and ellipsometry are combined to determine the average thickness per monolayer. For both alkyl and aromatic phosphonate layers in these systems, an average monolayer thickness of approximately 1.6 nm ± 0.5 Å was determined. uci.edu Given the similar chain length, the thickness of a this compound SAM is expected to be in a comparable range, contingent on the molecular tilt angle.

Scanning Force Microscopy (SFM) / Atomic Force Microscopy (AFM) for Morphology

Scanning Force Microscopy (SFM), also known as Atomic Force Microscopy (AFM), is a high-resolution imaging technique used to visualize surface topography at the nanoscale. mdpi.com It is instrumental in assessing the quality of SAMs by providing data on surface roughness, uniformity, and the presence of defects or agglomerates. mdpi.comresearchgate.net

In studies of fluorinated phosphonic acid SAMs on aluminum, AFM has been used to confirm that the monolayer forms a smooth and intact protective layer. For example, the root mean square (RMS) roughness of an FPA (CF₃(CF₂)₁₃(CH₂)₂P(=O)(OH)₂) monolayer on an aluminum film was found to be around 0.2 nm, which is comparable to the underlying substrate, indicating a high-quality, uniform film. nih.gov AFM imaging can also reveal whether the modification process leads to the formation of undesirable agglomerates on the surface. mdpi.com Such morphological characterization is crucial for ensuring that the SAM will perform as expected, for instance, in providing a uniform hydrophobic or corrosion-resistant surface. researchgate.netnih.gov

| Sample | RMS Roughness (nm) | Observation |

|---|---|---|

| Fluorinated Phosphonic Acid on Aluminum (Before Treatment) | ~0.2 | Surface is intact and smooth, confirming a uniform SAM. |

| Fluorinated Phosphonic Acid on Aluminum (After Hot Water Treatment) | ~0.2 | SAM remains intact, protecting the underlying substrate. |

Data derived from studies on analogous long-chain fluorinated phosphonic acids. nih.gov

Dynamic Light Scattering (DLS) for Particle Size in Modified Nanoparticles

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of small particles in a suspension. researchgate.netnih.govfrontiersin.org When nanoparticles are surface-modified with molecules like this compound, DLS measures the hydrodynamic diameter, which includes the nanoparticle core, the phosphonic acid layer, and any associated solvent molecules that travel with the particle. frontiersin.orgmdpi.com This measurement is a key indicator of the colloidal stability of the modified nanoparticles; a decrease in hydrodynamic diameter after modification often suggests a reduction in particle agglomeration due to stabilizing repulsive forces. mdpi.com

In a study on zinc oxide (ZnO) nanoparticles modified with various perfluorinated phosphonic acids, DLS was used to assess the particle size in different solvents. The results showed that surface modification generally led to a smaller hydrodynamic diameter compared to unmodified ZnO, correlating with increased stability against agglomeration. mdpi.com

| Sample | Solvent | Hydrodynamic Diameter (nm) |

|---|---|---|

| Unmodified ZnO | Water | 497 |

| ZnO + PFPDPA | Water | 217 |

| Unmodified ZnO | THF | 309 |

| ZnO + F21DDPA | THF | 223 |

Data from a study on ZnO nanoparticles modified with analogous perfluorinated phosphonic acids: PFPDPA (12-pentafluorophenoxydodecylphosphonic acid) and F21DDPA ((1H,1H,2H,2H-perfluorododecyl)phosphonic acid). mdpi.com

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX) for Film Coverage

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface morphology, while Energy Dispersive X-ray Spectroscopy (EDX) is an analytical technique used for elemental analysis. researchgate.netresearchgate.net When used together, SEM-EDX can confirm the morphology of substrates or nanoparticles and simultaneously map the elemental composition of the surface to verify the presence and distribution of a coating. mdpi.com

For nanoparticles modified with this compound, SEM can be used to show that the modification does not alter the initial shape of the nanoparticles. mdpi.com Concurrently, EDX mapping for elements such as fluorine (F) and phosphorus (P) can demonstrate that the phosphonic acid modifier is homogeneously distributed across the nanoparticle surfaces. mdpi.comresearchgate.net This combined analysis is vital for confirming successful and uniform surface coverage, which is essential for the functional performance of the modified material. mdpi.com

Zeta Potential Measurements for Colloidal Stability

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension and is one of the fundamental parameters known to affect colloidal stability. nih.govmdpi.comnih.gov A high absolute zeta potential value (typically > ±30 mV) indicates strong repulsive forces between particles, leading to a stable, non-agglomerating dispersion. mdpi.commdpi.com

The modification of metal oxide nanoparticles with this compound imparts a negative charge to the particle surface, leading to electrostatic repulsion that stabilizes the colloid. mdpi.com Measurements on ZnO nanoparticles modified with various perfluorinated phosphonic acids have shown that the modification leads to significantly more negative zeta potentials compared to the unmodified nanoparticles, confirming a substantial increase in colloidal stability. mdpi.com The magnitude of the zeta potential can be influenced by the chain length of the phosphonic acid and the polarity of the solvent. mdpi.com

| Sample | Solvent | Zeta Potential (mV) |

|---|---|---|

| Unmodified ZnO | Water | -2.21 |

| ZnO + PFPDPA | Water | -37.40 |

| Unmodified ZnO | THF | -11.48 |

| ZnO + 5FBPA | THF | -40.48 |

| ZnO + F21DDPA | THF | -89.12 |

Data from a study on ZnO nanoparticles modified with analogous perfluorinated phosphonic acids: PFPDPA (12-pentafluorophenoxydodecylphosphonic acid), 5FBPA (2,3,4,5,6-pentafluorobenzylphosphonic acid), and F21DDPA ((1H,1H,2H,2H-perfluorododecyl)phosphonic acid). mdpi.com

Thermogravimetric Analysis (TGA) for Surface Adsorption Mode

Thermogravimetric Analysis (TGA) serves as a critical tool in characterizing the thermal stability and adsorption behavior of self-assembled monolayers (SAMs), including those formed from this compound. This technique measures the change in mass of a sample as a function of temperature, providing valuable insights into the decomposition pathways and the nature of the interaction between the adsorbate and the substrate.

For this compound and similar perfluoroalkyl phosphonic acids (PAs) adsorbed on metal oxide surfaces, TGA reveals a high degree of thermal stability. The robust nature of the phosphonic acid anchoring group's bond with the metal oxide surface is a key characteristic. This strong interaction, often a combination of covalent and hydrogen bonding, results in high decomposition temperatures.

Research on various organophosphonate SAMs on metal oxide surfaces has consistently demonstrated that the primary degradation mechanism involves the cleavage of the organic backbone rather than the phosphonic acid headgroup itself. Specifically for partially fluorinated alkyl phosphonic acids, thermal decomposition is often initiated at the junction between the fluorinated and non-fluorinated segments of the alkyl chain. Studies on similar fluorinated phosphonic acid SAMs have shown that the perfluorocarbon backbone can begin to decay at temperatures in the range of 250–300 °C.

Detailed research findings for long-chain perfluorinated phosphonic acids on oxide surfaces indicate a multi-step decomposition process. While specific TGA data for this compound is not extensively available in public literature, analysis of closely related long-chain perfluoroalkyl phosphonic acids provides a strong basis for understanding its thermal behavior.

The initial weight loss observed in a TGA scan is typically attributed to the desorption of physically adsorbed molecules and residual solvent. This is followed by a more significant weight loss at higher temperatures, corresponding to the decomposition and desorption of the chemisorbed monolayer. The temperature at which this major weight loss occurs is indicative of the thermal stability of the SAM.

The mode of surface adsorption significantly influences the thermal stability observed in TGA. This compound can adsorb onto metal oxide surfaces through various binding configurations, including monodentate, bidentate, and tridentate linkages. The strength of this binding directly correlates with the thermal energy required to induce desorption or decomposition. A higher decomposition temperature observed in TGA suggests a stronger, more stable adsorption mode, such as bidentate or tridentate binding.

The data presented in the table below, extrapolated from studies on analogous long-chain perfluoroalkyl phosphonic acids, illustrates the typical thermal decomposition profile that can be expected for this compound SAMs on a metal oxide substrate.

| Temperature Range (°C) | Observed Event | Typical Weight Loss (%) | Interpretation |

|---|---|---|---|

| 50 - 150 | Desorption of physisorbed molecules/solvent | 1 - 5 | Removal of weakly bound molecules and residual solvent from the surface. |

| 250 - 400 | Decomposition of the perfluoroalkyl chain | Variable | Cleavage of C-C and C-F bonds within the fluorinated backbone of the molecule. |

| > 400 | Decomposition of the phosphonate headgroup | Variable | Breakdown of the P-C and P-O bonds, indicating the ultimate failure of the monolayer. The P-O bond to the metal oxide surface is generally the most stable linkage. |

It is important to note that the exact temperatures and weight loss percentages can vary depending on factors such as the specific substrate used (e.g., alumina, titania), the packing density of the monolayer, and the heating rate during the TGA experiment. Nevertheless, the general trend of high thermal stability, with decomposition initiated in the fluorinated tail, is a consistent finding for this class of compounds.

Interfacial Science and Surface Engineering Applications of Tridecafluorohexyl Phosphonic Acid Analogues

Formation and Structure of Self-Assembled Monolayers (SAMs)

The ability of (Tridecafluorohexyl)phosphonic acid analogues to form well-defined self-assembled monolayers is central to their application in surface engineering. kaust.edu.sa These monolayers are ordered molecular assemblies that spontaneously form through the adsorption of the phosphonic acid molecules onto a substrate from solution. mdpi.com The phosphonic acid headgroup provides a strong and stable anchor to metal oxide surfaces, proving more robust than alternatives like carboxylic acids. acs.orgnih.gov

Adsorption Kinetics and Equilibrium Structures

The formation of phosphonic acid SAMs on metal oxide surfaces like aluminum oxide is a rapid process. mdpi.com Studies have shown that the adsorption starts almost immediately upon immersion of the substrate into a phosphonic acid solution, reaching a plateau after just a few minutes. mdpi.com The kinetics of this process can be influenced by the condition of the substrate surface. For instance, increasing the density of hydroxyl groups on an aluminum oxide surface, which can be achieved through a water plasma treatment, significantly accelerates the adsorption of the phosphonic acid, with complete monolayer formation occurring in under a minute. nih.gov Conversely, a lower density of surface hydroxyls slows down the adsorption process. nih.gov

The equilibrium structure of these monolayers can vary significantly. While many hydrocarbon-based phosphonic acids form homogeneous, uniform layers after a period of island nucleation and growth, certain semifluorinated analogues exhibit unique equilibrium structures. uh.edu

Influence of Fluorination on SAM Ordering and Packing

The degree of fluorination also dictates the final structure of the monolayer. For semifluorinated phosphonic acids, the packing incommensurability between the hydrocarbon and fluorocarbon sections of the molecules can lead to unique structural phenomena. rsc.org When the fluorocarbon block is long, it can dominate intermolecular interactions, forcing a transition to a flat, uniform structure, a change that is accommodated by increased disorder within the hydrocarbon portion of the molecule. rsc.org

The table below summarizes the molecular packing areas for various phosphonic acids on the native oxide layer of aluminum (AlOx/Al), illustrating the impact of fluorination on the density of the monolayer.

| Compound | Molecular Area (Ų/molecule) |

| Dodecylphosphonic acid | 22.0 |

| Benzylphosphonic acid | 42.9 |

| 4-Fluorobenzylphosphonic acid | 32.8 |

| 2,3,4,5,6-Pentafluorobenzylphosphonic acid | 28.1 |

| 4-(Trifluoromethyl)benzylphosphonic acid | 32.2 |

| Data sourced from a study on AlOx/Al surfaces, highlighting how substitutions on the aromatic ring, including fluorination, alter the space each molecule occupies. nih.gov |

Binding Modes of Phosphonic Acid Headgroups to Metal Oxide Surfaces

The phosphonic acid headgroup (–PO(OH)₂) forms strong, hydrolytically stable bonds with metal oxide surfaces like aluminum oxide. mdpi.comethz.ch This binding occurs through a condensation reaction between the P-OH groups of the acid and the Al-OH groups on the surface, creating a robust Al–O–P chemical linkage. mdpi.com

This interaction can manifest in several binding modes:

Monodentate: One oxygen atom from the phosphonic group binds to the surface.

Bidentate: Two oxygen atoms from the phosphonic group bind to the surface.

Tridentate: All three oxygen atoms (including the phosphoryl oxygen) participate in binding to the surface. mdpi.comethz.ch

The process is often described as a three-step acid-base catalyzed condensation. researchgate.net It begins with the formation of hydrogen bonds between the phosphonic acid and the surface, followed by the generation of monodentate and bidentate covalent bonds, and can culminate in a tridentate linkage involving the phosphoryl oxygen. researchgate.net The thermodynamically preferred binding mode is not fixed; it can change depending on the specific structure of the oxide surface and the amount of residual water present. acs.org On aluminum oxide, mono- and bidentate modes are considered to be prevalent. researchgate.netmdpi.com The formation of these covalent bonds can be verified using techniques like time-of-flight secondary ion mass spectrometry (ToF-SIMS), which can detect fragment ions like PO₃HAl⁺ that are diagnostic of the condensation reaction at the interface. mdpi.com

Nanoscale Cluster Formation in Semifluorinated Phosphonic Acid Monolayers

A remarkable feature of certain semifluorinated phosphonic acids, such as those with the general formula F(CF₂)ₙ(CH₂)ₘPO₃H₂ (e.g., F₈H₁₁PO₃H₂), is their tendency to form stable nanoscale clusters on surfaces like mica. uh.edursc.org Unlike the transient islands formed by many hydrocarbon phosphonic acids that eventually merge into a uniform film, these clusters represent a stable, equilibrium state. uh.edu

These two-dimensional clusters are typically 20–30 nanometers in size and have a curved, dome-like shape. uh.edursc.org Their formation is hypothesized to be a result of the packing incommensurability between the rigid, larger fluorocarbon segment and the more flexible hydrocarbon segment. This mismatch leads to a splaying of adjacent molecular chains, inducing a spontaneous curvature that results in the formation of these dome-shaped aggregates. rsc.org

However, this behavior is not universal among all semifluorinated phosphonic acids. For molecules where the fluorocarbon segment is significantly longer (e.g., F₁₀H₆PO₃H₂), the strong interactions of the fluorinated chains can overcome the drive to form clusters, leading instead to coalescence and the eventual formation of a flat, untextured monolayer. uh.edursc.org

| Semifluorinated Phosphonic Acid | Monolayer Structure on Mica |

| F₈H₁₁PO₃H₂ | Stable, dome-shaped nanoscale clusters (20-30 nm) |

| F₈H₈PO₃H₂ | Stable, dome-shaped nanoscale clusters (20-30 nm) |

| F₆H₁₀PO₃H₂ | Stable, dome-shaped nanoscale clusters (20-30 nm) |

| F₁₀H₆PO₃H₂ | Initial cluster formation followed by coalescence into a flat, uniform monolayer |

| Table summarizing the distinct self-assembly behaviors of various semifluorinated phosphonic acids. uh.edursc.org |

Functionalization of Inorganic Substrates

The unique properties of this compound and its analogues make them highly effective for the functionalization of inorganic substrates, particularly for controlling surface properties like wettability and for providing protective barriers. mdpi.com

Modification of Aluminum and Aluminum Oxide Surfaces

Aluminum and its native oxide are common substrates for modification with fluorinated phosphonic acids. mdpi.comresearchgate.net The strong binding of the phosphonic headgroup to the aluminum oxide layer provides a durable foundation for the monolayer. rsc.org The exposed fluorocarbon tails of the SAM then dictate the new surface properties.

A primary application is to increase the hydrophobicity of the aluminum surface. mdpi.com A monolayer of a long-chain fluorinated phosphonic acid, such as CF₃(CF₂)₁₃(CH₂)₂P(=O)(OH)₂, can render an aluminum surface highly hydrophobic, with water contact angles exceeding 130°. mdpi.comresearchgate.net This hydrophobicity creates a barrier to aqueous solutions, which is crucial for applications like corrosion protection. mdpi.com Research has demonstrated that a SAM of this nature can effectively protect an aluminum substrate from attack and roughening by hot water (90°C), maintaining the surface's morphology and wettability. mdpi.comresearchgate.net

Furthermore, by selecting different fluorinated phosphonic acids, particularly those based on a benzylphosphonic acid structure, it is possible to precisely tune the surface energy and work function of aluminum electrodes. nih.gov This capability is highly valuable in the field of organic electronics, where controlling the interface between a metal electrode and an organic semiconductor is critical for optimizing device performance in applications like OLEDs and organic solar cells. nih.govrsc.orgresearchgate.net

The table below shows how different fluorinated benzylphosphonic acids can systematically alter the work function of an AlOx/Al substrate.

| Modifying Compound | Work Function (eV) | Change in Work Function (ΔΦ) (eV) |

| Bare AlOx/Al | 3.65 | 0.00 |

| Benzylphosphonic acid | 4.14 | +0.49 |

| 4-Fluorobenzylphosphonic acid | 4.29 | +0.64 |

| 3,4-Difluorobenzylphosphonic acid | 4.41 | +0.76 |

| 2,3,4,5,6-Pentafluorobenzylphosphonic acid | 4.56 | +0.91 |

| Data illustrating the systematic control over the AlOx/Al work function by varying the fluorination of the benzylphosphonic acid monolayer. nih.gov |

Surface Modification of Zinc Oxide Nanoparticles

The modification of zinc oxide (ZnO) nanoparticles with perfluorinated phosphonic acids is a strategy to enhance their stability and tailor their surface properties for applications in electronics and composites. nih.govresearchgate.net The phosphonic acid headgroup readily reacts with the ZnO surface, forming stable, ordered thin films. mdpi.com This attachment is robust, with studies showing that the films remain strongly bonded even after sonication and long-term storage. mdpi.com

The primary binding mechanism involves the phosphonic head group interacting with the oxide surface, which can be identified as bidentate and tridentate motifs through spectroscopic analysis. researchgate.net The highly electronegative perfluoroalkyl chain contributes to the formation of a more stable surface. nih.govmdpi.com This modification has been shown to increase the surface charge and stability of ZnO nanoparticles in dispersions, as confirmed by zeta potential measurements. nih.govresearchgate.net The length of the alkyl chain influences the surface charge, with longer chains leading to an increase. nih.govresearchgate.net

Researchers have used techniques like infrared spectroscopy (IR), X-ray photoelectron spectroscopy (XPS), and solid-state nuclear magnetic resonance (SS-NMR) to confirm the attachment of these modifiers. mdpi.comosti.gov Thermogravimetric analysis (TGA) helps to distinguish between chemisorbed and physisorbed layers, with higher weight loss corresponding to a greater surface concentration of the phosphonic acid modifier. nih.govresearchgate.net The goal of these modifications is to tune the surface properties of ZnO nanoparticles, making them suitable for devices like heterojunction solar cells and organic light-emitting diodes (OLEDs). researchgate.net

Attachment to Indium Tin Oxide (ITO) Surfaces

Indium tin oxide (ITO) is a transparent conducting oxide crucial for optoelectronic devices like OLEDs and organic photovoltaics (OPVs). nih.gov Modifying the ITO surface with phosphonic acids, particularly fluorinated analogues, is a successful strategy for engineering the ITO-organic interface. nih.gov Phosphonic acids are known to bind strongly to metal oxide surfaces, forming robust and well-ordered monolayers that are more stable than those formed by silanes or carboxylic acids. nih.govresearchgate.net

The attachment mechanism to ITO has been determined to be predominantly a bidentate linkage, where two of the three oxygen atoms of the phosphonic acid group bind to the surface. nih.gov This creates a strong, covalent M-O-P bond through condensation with surface hydroxyl groups. researchgate.net The result is a densely packed, nearly contamination-free self-assembled monolayer. rsc.org

A key advantage of using fluorinated phosphonic acids, such as the analogue 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphonic acid (FHOPA), is the ability to precisely control the electronic properties of the ITO surface. capes.gov.br These modifiers create an interface dipole that shifts the vacuum level, allowing for the tuning of the effective surface work function. capes.gov.br This is critical for optimizing energy level alignment and improving performance in organic electronic devices. nih.govcapes.gov.br

Tailoring Surface Properties for Advanced Materials

The formation of SAMs by this compound and its analogues provides a powerful method for tailoring the surface characteristics of materials for specific, advanced applications.

Wettability Control (Hydrophobicity and Oleophobicity)

The perfluoroalkyl chain of this compound is responsible for its exceptional ability to lower surface energy, leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). When these molecules form a dense SAM on a substrate, the fluorinated tails are oriented outwards, creating a low-energy surface.

Studies on ITO surfaces modified with the analogue FHOPA have demonstrated this effect. capes.gov.br Contact angle measurements, a key indicator of wettability, show a significant increase for both water and nonpolar liquids like hexadecane (B31444) after modification. capes.gov.br This transformation to a low-energy surface is achieved while simultaneously tuning the electronic properties, a dual functionality that is highly desirable. capes.gov.br The ability to control wettability is critical for applications ranging from anti-fouling and self-cleaning surfaces to microfluidics and protective coatings.

| Modifier | Water Contact Angle (θH₂O) | Hexadecane Contact Angle (θHD) | Surface Work Function (Φ) |

| O₂ Plasma Cleaned ITO | < 10° | < 10° | ~5.7 eV |

| FHOPA on ITO | 108° | 63° | ~5.6 eV |

| PFBPA on ITO | 70° | 34° | ~5.4 eV |

This table presents illustrative data based on findings for fluorinated phosphonic acid analogues on ITO surfaces, demonstrating the ability to control both wettability (contact angle) and electronic properties (work function). capes.gov.br

Corrosion Protection Coatings

Phosphonic acids are effective corrosion inhibitors because they form a strong, chemisorbed barrier layer on metal surfaces. researchgate.netresearchgate.net The phosphonate (B1237965) headgroup shows a particularly strong affinity for numerous metals and their oxides, including iron, steel, and aluminum. researchgate.net This robust anchoring is the foundation of their protective action.

Fluorinated phosphonic acids provide an enhanced level of protection. The densely packed, low-energy fluorocarbon chains create a highly hydrophobic and stable barrier that physically prevents corrosive agents, such as water and ions, from reaching the metal surface. researchgate.net Research on fluorophosphonic acids has shown their ability to efficiently prevent both general and pitting corrosion on carbon steel. researchgate.net The self-assembling nature of these molecules ensures the formation of a well-ordered, thin protective film that is more effective than less-ordered coatings. researchgate.netresearchgate.net These properties make them excellent candidates for use as additives in protective coatings or as surface pretreatments to enhance the durability of metals in harsh environments. nih.govmdpi.com

Electrode Buffer Layers in Organic Electronic Devices

In organic electronic devices such as OLEDs and OPVs, the interface between the transparent electrode (usually ITO) and the organic semiconductor layers is critical for device performance. nih.gov Electrode buffer layers, also known as hole-transport layers or interfacial layers, are used to optimize this interface. Their role is to improve charge injection or extraction by tuning the work function of the electrode to better match the energy levels of the organic material. nih.govcapes.gov.br

Alignment Media for Liquid Crystals

The orientation of liquid crystal (LC) molecules is fundamental to the operation of liquid crystal displays (LCDs) and other optical devices. This alignment is typically controlled by a surface alignment layer. Self-assembled monolayers are an effective means of creating such layers.

The highly ordered, low-energy surfaces produced by SAMs of this compound and its analogues can serve as effective alignment media for liquid crystals. While direct studies on this specific compound may be limited, the principle relies on the well-defined and uniform surface it creates. The densely packed, oriented molecular structure of the SAM can induce a specific orientation (e.g., planar or vertical) in the adjacent liquid crystal molecules through intermolecular forces. researchgate.netrsc.org For instance, a smooth, low-energy surface can promote the vertical alignment of certain types of liquid crystals. researchgate.net The ability to form these uniform layers on substrates like ITO is particularly relevant for LCD manufacturing, offering a method to create reliable and defect-free alignment layers. nih.gov

Control of Surface Dipole Moments and Work Function Modulation

The ability to precisely control the electronic properties of surfaces is a cornerstone of modern materials science and is particularly critical in the fabrication and performance of organic electronic devices. Analogues of this compound, specifically other fluorinated phosphonic acids, have emerged as highly effective molecules for engineering the interfacial properties of conductive and semiconductive materials. By forming self-assembled monolayers (SAMs), these compounds can systematically modify the surface work function, a key parameter that governs charge injection and extraction at interfaces.

The primary mechanism behind this work function modulation is the introduction of a well-defined dipole moment at the material's surface. Phosphonic acids anchor to metal oxide surfaces, such as indium tin oxide (ITO), zinc oxide (ZnO), and the native oxide layer of aluminum (AlOx), through the formation of robust bonds between the phosphonic acid headgroup and the surface hydroxyl groups. nih.govsci-hub.st This binding is often a combination of bidentate and tridentate linkages, ensuring the formation of a stable, ordered monolayer. nih.gov

The modification of the work function (Φ) is directly related to the molecular dipole of the adsorbed phosphonic acid molecules. The highly electronegative fluorine atoms in the perfluoroalkyl chain of molecules like this compound create a significant dipole moment within the molecule. When these molecules assemble into a monolayer on a substrate, the collective orientation of these molecular dipoles generates an electrostatic field that alters the surface potential. researchgate.net This change in surface potential (ΔΦ) can either increase or decrease the substrate's work function, depending on the orientation and magnitude of the dipole moment of the terminal functional groups. sci-hub.st

For fluorinated phosphonic acids, the strong electron-withdrawing nature of the fluoroalkyl chain typically leads to a large dipole moment pointing away from the surface. This results in an increase in the work function of the substrate. For instance, the modification of indium tin oxide (ITO) with various phosphonic acids has been shown to tune its work function over a range of more than 1 eV. nih.gov Specifically, the use of fluorinated phosphonic acids can significantly raise the work function of ITO, making it a more efficient hole-injection layer in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govrsc.org

Research on analogues provides concrete evidence of this effect. For example, studies on fluorinated benzylphosphonic acids on the native oxide of aluminum have demonstrated a systematic variation in work function of up to 0.91 eV. rsc.org The magnitude of the work function shift is dependent on the number and position of the fluorine substituents, which directly influences the net dipole moment of the self-assembled monolayer. rsc.org Similarly, various aryl phosphonic acids have been used to tune the work function of ZnO, a common material for electron-injecting contacts. researchgate.net

The precise control afforded by these molecules is a significant advantage. By selecting phosphonic acids with different fluorinated chains or other terminal groups, the surface work function can be finely tuned to match the energy levels of adjacent organic semiconductor layers, thereby minimizing the energy barrier for charge transport and enhancing device efficiency and performance. nih.gov

The following tables summarize research findings on the work function modulation achieved with various fluorinated phosphonic acid analogues on different substrates.

Table 1: Work Function Modulation of Indium Tin Oxide (ITO) with Fluorinated Phosphonic Acids

| Phosphonic Acid Analogue | Change in Work Function (ΔΦ) in eV | Final Work Function (Φ) in eV |

|---|---|---|

| 3,4,5-Trifluorophenyl phosphonic acid | N/A | >5.4 |

| 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylphosphonic acid | N/A | 5.40 |

Data sourced from multiple studies and compiled for comparative purposes. rsc.org

Table 2: Work Function Modulation of Aluminum Oxide (AlOx) with Fluorinated Benzylphosphonic Acids

| Phosphonic Acid Analogue | Change in Work Function (ΔΦ) in eV |

|---|---|

| 4-Fluorobenzylphosphonic acid | +0.22 |

| 2,6-Difluorobenzylphosphonic acid | +0.47 |

Adapted from experimental data on work function changes relative to an unmodified AlOx/Al substrate. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indium Tin Oxide |

| Zinc Oxide |

| Aluminum Oxide |

| 3,4,5-Trifluorophenyl phosphonic acid |

| 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylphosphonic acid |

| 4-(Trifluoromethyl)phenylphosphonic acid |

| 4-Fluorobenzylphosphonic acid |

| 2,6-Difluorobenzylphosphonic acid |

Environmental Research on Perfluorinated Phosphonic Acids

Occurrence and Prevalence in Aquatic Environments

The presence of PFPAs, including (Tridecafluorohexyl)phosphonic acid (PFHxPA), in aquatic ecosystems is a key area of environmental research. Monitoring studies have confirmed their distribution in surface waters and their passage through wastewater treatment systems, indicating ongoing environmental inputs.

PFPAs have been identified as prevalent contaminants in surface water samples from various global locations. nih.gov A pioneering study on Canadian surface waters was among the first to report the environmental presence of this class of compounds, detecting PFPAs in 80% of the samples analyzed. nih.gov In that study, the C8 analogue, perfluorooctylphosphonic acid (PFOPA), was found in concentrations ranging from 88 to 3,400 picograms per liter (pg/L). nih.gov

Subsequent research has confirmed these findings and provided more specific data on different PFPA congeners. Notably, this compound (PFHxPA), the C6 compound, has been detected at low but significant concentrations. For instance, levels of PFHxPA in Canadian and Dutch surface waters have been reported at approximately 0.3 nanograms per liter (ng/L). researchgate.net The widespread detection of PFPAs suggests direct and persistent inputs into freshwater environments. researchgate.net

Table 1: Detection of Selected Perfluorinated Phosphonic Acids in Surface Waters

| Compound | Location | Concentration Range |

|---|---|---|

| Perfluorooctylphosphonic acid (PFOPA) | Canada | 88 - 3,400 pg/L nih.gov |

| This compound (PFHxPA) | Canada, Netherlands | ~0.3 ng/L researchgate.net |

Wastewater treatment plants (WWTPs) are recognized as significant point sources for the introduction of many PFAS, including PFPAs, into the aquatic environment. nih.gov Monitoring of WWTP effluents has consistently revealed the presence of PFPAs. In a Canadian study, PFPAs were detected in six out of seven WWTP effluent samples, with perfluorooctylphosphonic acid (PFOPA) concentrations measured between 760 and 2,500 pg/L. nih.gov

The unique chemical nature of PFPAs influences their partitioning within treatment facilities. Research has indicated that relatively high loads of PFPAs can be found in both wastewater and the resulting sludge. researchgate.net One study that assessed the adsorption behavior of PFPAs found that longer-chain compounds like perfluorodecylphosphonic acid (PFDPA) exhibited a sorption percentage of over 70% to sludge after 10 days of contact. nih.gov This affinity for the solid phase suggests that sewage sludge can act as a significant reservoir for these compounds, potentially leading to soil contamination when biosolids are applied to land. researchgate.net

Table 2: Concentrations of Perfluorooctylphosphonic acid (PFOPA) in Canadian Wastewater Treatment Plant (WWTP) Effluent

| Matrix | Compound | Concentration Range |

|---|---|---|

| WWTP Effluent | Perfluorooctylphosphonic acid (PFOPA) | 760 - 2,500 pg/L nih.gov |

Environmental Fate and Transport Mechanisms

Understanding the fate and transport of PFPAs is crucial for assessing their environmental impact. Their behavior is largely dictated by their inherent chemical stability and their interactions with different environmental compartments such as soil, sediment, and water.

A defining characteristic of PFPAs, like other PFAS, is their extreme persistence in the environment. nih.gov This stability is a direct result of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. nih.gov The perfluorinated alkyl chain is exceptionally resistant to degradation under natural conditions, including abiotic processes like hydrolysis and photolysis. nih.gov Due to their structural similarities to highly persistent PFCAs and PFSAs, PFPAs are expected to be extremely stable and resistant to environmental degradation. nih.gov This high level of persistence means that once released, these compounds can remain in the environment for extended periods, leading to long-term exposure and potential for widespread distribution. nih.gov

The transport and distribution of PFPAs in the environment are governed by their adsorption behavior to solid matrices like soil and sediment. The phosphonic acid functional group and the fluorinated tail both play a role in these interactions. Studies have shown that PFPAs can be mobile in some environmental compartments while being relatively immobile in others.

The distribution coefficient between octanol (B41247) and water (log Dow) is a key parameter used to predict the partitioning behavior of chemicals. For this compound (PFHxPA), the log Dow value has been found to be below 3, which indicates a capacity to be present in both water and more organic phases. nih.gov Adsorption to sludge is a significant process, with sorption increasing with the length of the perfluoroalkyl chain. nih.gov For example, experiments have shown that while PFHxPA has limited adsorption, longer-chain PFPAs like PFOPA and PFDPA reach equilibrium with sludge over several days, with sorption percentages exceeding 40% and 70%, respectively. nih.gov This suggests that longer-chain PFPAs are more likely to be retained in soils and sediments, while shorter-chain compounds such as PFHxPA may be more mobile in aquatic systems.

Analytical Method Development for Environmental Monitoring of PFPAs

Accurate and sensitive analytical methods are essential for the environmental monitoring of PFPAs and for understanding their occurrence and fate. The detection of these compounds at very low concentrations (pg/L to ng/L levels) in complex environmental matrices presents significant analytical challenges.

The most widely used and effective techniques for the determination of PFPAs are based on liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com This approach offers high selectivity and sensitivity, making it the reference method for PFAS analysis. nih.gov To achieve the low detection limits required for environmental samples, a pre-concentration step is typically necessary. Solid-phase extraction (SPE) is the most common sample preparation technique. For PFPAs, weak anion-exchange SPE cartridges have been used effectively to extract and concentrate the analytes from water samples before instrumental analysis. nih.gov

The development of analytical methods for PFPAs has faced challenges, partly due to the unique di-anionic character of these compounds, which can affect their behavior during extraction and chromatographic separation. researchgate.net Continuous improvements in analytical instrumentation, such as the use of ultra-high-performance liquid chromatography (UHPLC), have led to better separation efficiency and lower detection limits. mdpi.com These advanced methods are crucial for expanding monitoring campaigns to better understand the total environmental burden of PFPAs and other fluorinated substances. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

The robust and sensitive nature of LC-MS/MS makes it the preferred method for analyzing perfluorinated phosphonic acids (PFPAs) like this compound in environmental samples. lcms.czlcms.cz This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

Sample Preparation

Effective sample preparation is a critical first step to isolate and concentrate this compound from complex environmental matrices, thereby minimizing interference and enhancing detection. For aqueous samples such as surface water and wastewater effluent, solid-phase extraction (SPE) is a commonly employed technique. nih.govecoitn.eu Weak anion-exchange (WAX) SPE cartridges have proven effective for the extraction of PFPAs. nih.govresearchgate.net The general procedure involves passing the water sample through the conditioned cartridge, where the analytes are retained. After a washing step to remove interfering substances, the target compounds are eluted with a suitable solvent, often a methanolic solution containing a weak base like ammonia. ecoitn.eu

For solid matrices such as soil and sediment, the extraction process typically involves solvent extraction. scispec.co.th This can be performed using techniques like accelerated solvent extraction, which utilizes elevated temperatures and pressures to improve efficiency. scispec.co.th Following extraction, a clean-up step, which may also involve SPE, is often necessary to remove co-extracted matrix components that could interfere with the LC-MS/MS analysis.

Instrumental Analysis

The instrumental analysis of this compound is typically performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer. The separation is generally achieved using a C18 or a specialized polar pesticide column. epa.gov The mobile phase often consists of a gradient of methanol or acetonitrile and water, frequently with additives like ammonium acetate or methyl piperidine to improve chromatographic peak shape and ionization efficiency. lcms.cz

Detection is carried out using the mass spectrometer in negative electrospray ionization (ESI) mode. The high specificity of tandem mass spectrometry is achieved through multiple reaction monitoring (MRM), where specific precursor ions of the target analyte are selected and fragmented to produce characteristic product ions. While specific MRM transitions for this compound are not consistently reported across all literature, the general principle involves monitoring the transition of the deprotonated molecule [M-H]⁻ to specific fragment ions. For other phosphonic acids, transitions such as m/z 81 -> 79 and m/z 81 -> 63 have been utilized, though these are for the non-fluorinated parent compound. phenomenex.com The selection of appropriate precursor and product ions, along with the optimization of collision energies, is a critical step in method development to ensure the highest sensitivity and selectivity for this compound.

Research Findings

Environmental monitoring studies have begun to investigate the occurrence of PFPAs in various environmental compartments. While data specifically for this compound can be limited, research on the broader class of PFPAs provides valuable insights.

A study on Canadian surface waters and wastewater treatment plant (WWTP) effluents detected PFPAs in 80% of surface water samples and in six out of seven WWTP effluent samples. researchgate.netthermofisher.com In this particular study, the C8-PFPA was quantified at concentrations ranging from 88 to 3400 pg/L in surface waters and from 760 to 2500 pg/L in WWTP effluent. researchgate.netthermofisher.com Another investigation in the Netherlands reported the presence of the C8-PFPA at a concentration of 1 ng/L in one surface water sample, while PFPAs were not detected in sediment or sludge samples. nih.gov

A study focusing on the physicochemical properties and biodegradation of several PFPAs, including perfluorohexyl phosphonic acid, provided foundational data for understanding their environmental behavior. ecoitn.eu The research highlighted the hydrophilic nature of these compounds, suggesting their potential to be found in environmental waters. ecoitn.eu

The table below summarizes findings from various studies on the detection of perfluorinated phosphonic acids in environmental water samples.

| Compound Class | Matrix | Location | Concentration Range | Reference |

|---|---|---|---|---|

| Perfluorinated Phosphonic Acids (PFPAs) | Surface Water | Canada | C8-PFPA: 88 - 3400 pg/L | researchgate.netthermofisher.com |

| Perfluorinated Phosphonic Acids (PFPAs) | WWTP Effluent | Canada | C8-PFPA: 760 - 2500 pg/L | researchgate.netthermofisher.com |

| Perfluorinated Phosphonic Acids (PFPAs) | Surface Water | Netherlands | PFOPA (C8): 1 ng/L | nih.gov |

Theoretical and Computational Studies of Tridecafluorohexyl Phosphonic Acid Interactions

Density Functional Theory (DFT) for Molecular and Interfacial Properties

DFT calculations on phosphonic acids, in general, have been used to investigate their molecular structure, proton affinities, and the nature of their interactions. researchgate.net For instance, studies on the adsorption of phosphonic acids on metal oxide surfaces like TiO₂ and ZnO have employed DFT to determine the most stable adsorption geometries and energies. researchgate.net These studies often reveal that phosphonic acids can bind to surfaces in various modes, including monodentate, bidentate, and tridentate coordination, with the specific mode depending on the surface and environmental conditions. capes.gov.br

For perfluorinated phosphonic acids, the strong electronegativity of the fluorine atoms significantly influences the molecule's electronic properties. This leads to a highly polarized C-F bond and a strong dipole moment along the perfluoroalkyl chain. DFT studies on similar molecules can be used to quantify this effect and predict how it influences the acidity of the phosphonic acid group and its interaction with surfaces.

Table 1: Representative DFT-Calculated Properties for a Generic Long-Chain Perfluoroalkyl Phosphonic Acid

| Property | Predicted Value/Characteristic | Significance |

| Optimized Geometry | Elongated, helical perfluoroalkyl chain with a tetrahedral phosphonic acid head group. | Determines the molecule's overall shape and how it packs in condensed phases or on surfaces. |

| Dipole Moment | Significant, oriented along the molecular axis from the perfluoroalkyl tail to the phosphonic acid head. | Influences intermolecular interactions and adsorption behavior. |

| HOMO-LUMO Gap | Relatively large, indicating high chemical stability. | Provides insight into the molecule's reactivity and electronic transitions. |

| Vibrational Frequencies | Characteristic P=O, P-O-H, and C-F stretching modes. | Can be compared with experimental IR and Raman spectra to validate computational models. |

Note: The values in this table are illustrative and based on general findings for long-chain PFPAs. Specific values for (Tridecafluorohexyl)phosphonic acid would require dedicated DFT calculations.

Modeling of Surface Binding and Adsorption Mechanisms

The interaction of this compound with solid surfaces is a key aspect of its potential applications, for example, in creating hydrophobic or functionalized coatings. Computational modeling, particularly using DFT and molecular dynamics (MD) simulations, provides a molecular-level understanding of these surface interactions.

Studies on the adsorption of various phosphonic acids on surfaces like indium tin oxide (ITO), titanium dioxide (TiO₂), and zinc oxide (ZnO) have shown that the phosphonic acid group forms strong bonds with surface metal atoms. researchgate.netcapes.gov.br The binding can occur through one, two, or three of the oxygen atoms of the phosphonic acid, leading to monodentate, bidentate, or tridentate binding, respectively. The stability of these binding modes is influenced by factors such as the nature of the substrate, the presence of surface hydroxyl groups, and the solvent environment. mdpi.com

For long-chain PFPAs, the perfluoroalkyl chain plays a crucial role in the self-assembly of these molecules on a surface. The strong van der Waals interactions between the fluorinated chains can lead to the formation of well-ordered and densely packed self-assembled monolayers (SAMs). Molecular dynamics simulations can be used to model the dynamics of this self-assembly process and to predict the structure and properties of the resulting monolayer. nih.gov

A study on the adsorption of perfluoroalkyl phosphonic acids on wastewater organisms highlighted that longer chain PFPAs, such as perfluorooctane (B1214571) phosphonic acid (PFOPA) and perfluorodecane (B1679600) phosphonic acid (PFDPA), exhibit significant adsorption, with sorption percentages reaching over 40% and 70% respectively after 10 days. researchgate.netnih.gov This suggests that the long perfluoroalkyl chain of this compound would likely lead to strong adsorption on various surfaces.

Table 2: Key Parameters in Modeling Surface Adsorption of PFPAs

| Parameter | Description | Modeling Approach |

| Adsorption Energy | The energy released when a molecule adsorbs onto a surface. | DFT calculations on a molecule-surface slab model. |

| Binding Geometry | The orientation and bonding of the molecule to the surface (monodentate, bidentate, etc.). | DFT geometry optimization. |

| Monolayer Structure | The packing and ordering of molecules in a self-assembled monolayer. | Molecular Dynamics (MD) simulations. |

| Surface Coverage | The density of adsorbed molecules on the surface. | Can be related to adsorption isotherms derived from computational or experimental data. |

Prediction of Physicochemical Parameters using Computational Chemistry

Computational chemistry methods are increasingly used to predict the physicochemical properties of chemicals, which is particularly valuable for compounds like PFAS where experimental data may be scarce or difficult to obtain. These predictions are essential for assessing the environmental fate and transport of these persistent substances.

COSMOtherm-based Approaches for PFAS Properties

COSMOtherm (Conductor-like Screening Model for Realistic Solvation) is a powerful computational tool for predicting the thermodynamic properties of fluids and solutions. publish.csiro.aupublish.csiro.au It is based on the results of quantum chemical calculations (typically DFT) and uses a statistical thermodynamics approach to calculate properties like vapor pressure, solubility, and partition coefficients. publish.csiro.aupublish.csiro.auresearchgate.net

The COSMOtherm methodology involves first performing a DFT calculation on the molecule of interest in a virtual conductor. This generates a screening charge density on the molecule's surface, known as the σ-profile. The σ-profile is a histogram of the charge density and serves as a detailed descriptor of the molecule's polarity. By comparing the σ-profiles of different molecules, COSMOtherm can predict their interactions and, consequently, their thermodynamic properties in a mixture. researchgate.net

Several studies have demonstrated the utility of COSMOtherm for predicting the physicochemical properties of a wide range of PFAS. researchgate.netpublish.csiro.aupublish.csiro.auresearchgate.net For homologous series of linear PFAS, it has been shown that as the perfluorinated chain length increases, both the air-water and octanol-water partition coefficients tend to increase, which is attributed to the increasing molecular volume. publish.csiro.auresearchgate.net The functional group also plays a critical role, with its ability to form hydrogen bonds strongly influencing partitioning behavior. publish.csiro.auresearchgate.net

While specific COSMOtherm predictions for this compound are not published, based on the trends observed for other long-chain PFPAs, it is expected to have very low volatility, low aqueous solubility, and a high octanol-water partition coefficient. These properties contribute to its expected persistence and potential for bioaccumulation.

Table 3: Physicochemical Properties of PFPAs and the Role of Chain Length

| Physicochemical Property | Trend with Increasing Perfluoroalkyl Chain Length | Underlying Reason |

| Vapor Pressure | Decreases | Increased molecular weight and stronger intermolecular forces. |

| Water Solubility | Decreases | Increasing hydrophobicity of the perfluoroalkyl tail. |

| Octanol-Water Partition Coefficient (Kow) | Increases | Greater affinity for the non-polar octanol (B41247) phase due to the long fluorinated chain. |

| Adsorption to Organic Carbon (Koc) | Increases | Enhanced hydrophobic interactions with organic matter in soil and sediment. |

Note: This table reflects general trends observed for perfluoroalkyl acids. publish.csiro.auresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.